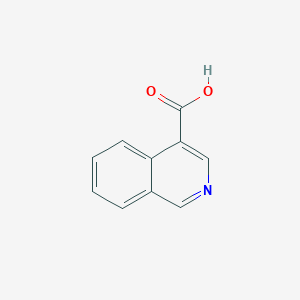

Isoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVMLYSLPCECGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332696 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-36-6 | |

| Record name | Isoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Isoquinoline-4-carboxylic Acid

Introduction

Physicochemical Properties

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Structure and Electronic Effects

The isoquinoline-4-carboxylic acid molecule is a planar, aromatic system. The nitrogen atom in the isoquinoline ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, thus not participating in the aromatic π-system. This localization of the lone pair is a key determinant of the basicity of the isoquinoline nitrogen.

The carboxylic acid group at the 4-position is a powerful electron-withdrawing group. This electronic influence has a significant impact on the electron density distribution throughout the isoquinoline ring system, affecting both its acidic and basic properties, as well as its reactivity.

Caption: Molecular structure of this compound.

Acidity and Basicity: The pKa Values

This compound is an amphoteric molecule, possessing both a basic nitrogen atom and an acidic carboxylic acid group. The interplay of these two functional groups, influenced by the aromatic system, results in two distinct pKa values.

-

pKa₂ (Isoquinolinium Ion): The basicity of the nitrogen atom is reflected in the pKa of its conjugate acid, the isoquinolinium ion. The pKa of the parent isoquinoline is 5.14.[1] The presence of the electron-withdrawing carboxylic acid group at the 4-position is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of the corresponding conjugate acid.

Table 1: Predicted and Related pKa Values

| Compound | Functional Group | Predicted/Experimental pKa | Reference |

| This compound | Carboxylic Acid | ~1.00 (Predicted) | |

| Isoquinoline | Conjugate Acid | 5.14 (Experimental) | [1] |

| Benzoic Acid | Carboxylic Acid | 4.20 (Experimental) |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, purification, and formulation in drug development. Due to its amphoteric nature, its solubility is highly dependent on the pH of the medium.

-

Aqueous Solubility: In neutral water, the compound exists predominantly as a zwitterion, which generally leads to low aqueous solubility. The solubility is expected to increase significantly in both acidic and basic solutions due to the formation of the more soluble cationic (protonated nitrogen) and anionic (deprotonated carboxylic acid) species, respectively.

-

Organic Solvents: The solubility in organic solvents is influenced by the polarity of the solvent. It is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the isoquinoline ring system and the carboxylic acid functionality.

Reactions of the Isoquinoline Ring

The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity influenced by the electronic nature of the ring and the reaction conditions.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring of the isoquinoline nucleus is electron-deficient and thus deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the more electron-rich benzene ring, primarily at positions 5 and 8.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards nucleophilic attack. Nucleophilic substitution reactions typically occur at the C1 position.[2][3]

Caption: Regioselectivity of reactions on the isoquinoline ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification with an alcohol in the presence of a strong acid catalyst.

-

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with a primary or secondary amine. The resulting isoquinoline-4-carboxamides are a common motif in many biologically active compounds.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Role in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents.

While the parent compound itself may not always be the active pharmacophore, its derivatives have shown significant promise in various therapeutic areas. The carboxylic acid group often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. Furthermore, it provides a convenient point for chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

For instance, derivatives of quinoline-4-carboxylic acid, a close structural analog, have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, showing potential as anticancer agents.[4] The isoquinoline scaffold has also been utilized in the fragment-based design of anti-inflammatory drugs.[3]

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

To facilitate further research and characterization of this compound, the following detailed experimental protocols are provided.

Synthesis of this compound

A common synthetic route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[5] While a specific protocol for the 4-isoquinoline isomer is less common, analogous methods can be adapted. A representative synthesis of a quinoline-4-carboxylic acid is provided for context.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid: [5]

-

Preparation of Base Solution: Dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask with stirring. Caution: Dissolution is exothermic.

-

Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture will turn from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Acidification and Precipitation: After cooling, pour the reaction mixture into 200 mL of water. Filter to remove any insoluble material. Acidify the filtrate to approximately pH 4-5 with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) using a standard potentiometric titration method.

-

Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4 and 7 for the carboxylic acid pKa, and pH 7 and 10 for the isoquinolinium pKa).

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized, degassed water to create a solution of approximately 1-5 mM. To determine the pKa of the protonated isoquinoline nitrogen, first acidify the solution to ~pH 2 with 0.1 M HCl.

-

Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve. The equivalence point can be identified from the inflection point of the curve or by analyzing the first or second derivative of the titration data.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the isoquinoline ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons would be indicative of the electron density distribution within the isoquinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations for the aromatic rings in the fingerprint region (1400-1600 cm⁻¹).

-

C-H stretching vibrations for the aromatic protons typically above 3000 cm⁻¹.

Conclusion

This compound stands as a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and organic synthesis. Its amphoteric nature, governed by the interplay of the basic isoquinoline nitrogen and the acidic carboxylic acid, along with its distinct reactivity profile, provides a rich platform for chemical exploration and the development of novel therapeutic agents. While a comprehensive experimental dataset for the parent compound remains to be fully elucidated in the public domain, this guide has synthesized the available information on its derivatives and related structures to provide a robust and insightful overview of its fundamental properties. The detailed experimental protocols included herein offer a clear pathway for researchers to further characterize this important molecule, thereby unlocking its full potential in the advancement of science and medicine.

References

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021 , 86 (14), 9568–9581. [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]

-

Reactions of Isoquinoline. YouTube. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2018 , 61 (10), 4446–4463. [Link]

-

This compound | C10H7NO2 | CID 459768. PubChem. [Link]

-

Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2023 , 28(1), 35. [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. J. Photochem. Photobiol. A Chem.2011 , 224(1), 123-134. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88(17), 12147–12156. [Link]

-

Isoquinoline. Wikipedia. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.2017 , 9(2), 216-230. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88(17), 12147–12156. [Link]

-

One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. J. Fluorine Chem.2009 , 130(4), 406-409. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem.2023 , 95(42), 15683–15689. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem.2023 , 95(42), 15683–15689. [Link]

-

Development of Methods for the Determination of pKa Values. International Journal of Analytical Chemistry2013 , 2013, 1-14. [Link]

-

pKa Data Compiled by R. Williams pKa Values. Organic Chemistry Data. [Link]

Sources

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Isoquinoline-4-carboxylic Acid (CAS 7159-36-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of isoquinoline-4-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer causality-driven explanations for experimental choices, ensuring that the described protocols are robust and reproducible. Grounded in authoritative references, this guide is designed to empower researchers to fully leverage the synthetic and therapeutic potential of this versatile molecule.

Core Molecular Attributes and Physicochemical Properties

This compound (C₁₀H₇NO₂) is an aromatic heterocyclic compound featuring an isoquinoline nucleus substituted with a carboxylic acid group at the 4-position.[1] This seemingly simple arrangement of atoms bestows a rich chemical personality upon the molecule, making it a valuable scaffold in drug discovery.[2]

The carboxylic acid moiety is a key influencer of the molecule's properties. It serves as a proton donor, is typically ionized at physiological pH, and can act as a hydrogen bond donor and acceptor. These characteristics are crucial for its interactions with biological targets like enzymes and receptors.[2] Furthermore, the carboxylic acid group provides a reactive handle for a wide array of chemical modifications, such as esterification and amidation, allowing for the synthesis of diverse derivatives with tailored properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7159-36-6 | [3] |

| Molecular Formula | C₁₀H₇NO₂ | [1][3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Exact Mass | 173.047678466 Da | [1] |

| Topological Polar Surface Area | 50.2 Ų | [1] |

| Appearance | Solid | [4] |

Synthesis and Purification Strategies

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. While a specific, detailed protocol for the direct synthesis of this compound is not abundantly available in the literature, established methods for isoquinoline synthesis can be adapted.

Synthetic Approaches

a) The Pomeranz-Fritsch Reaction: This is a classical method for the synthesis of isoquinolines.[5][6] It involves the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization to yield the isoquinoline ring system.[5][7] By selecting appropriately substituted benzaldehydes, this reaction can be tailored to produce a variety of isoquinoline derivatives.

Workflow for Pomeranz-Fritsch Based Synthesis

Caption: General workflow of the Pomeranz-Fritsch reaction.

b) Ugi/Pomeranz-Fritsch Strategy: Modern advancements have combined multicomponent reactions, like the Ugi reaction, with classical cyclizations. An Ugi reaction can be employed to generate a complex intermediate which then undergoes a Pomeranz-Fritsch type cyclization to yield highly substituted isoquinoline scaffolds.[8]

c) From Isoquinoline-4-carbonitrile: A plausible and direct route to this compound involves the hydrolysis of isoquinoline-4-carbonitrile. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[9][10]

Detailed Experimental Protocol: Hydrolysis of Isoquinoline-4-carbonitrile

This protocol describes a general method for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid, adapted for the synthesis of this compound.

Materials:

-

Isoquinoline-4-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add isoquinoline-4-carbonitrile.

-

Acid Addition: Slowly add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). The addition should be done cautiously in an ice bath to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately neutral. The this compound will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum.

Workflow for Nitrile Hydrolysis

Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms in the molecule. The aromatic protons of the isoquinoline ring system will appear in the downfield region (typically 7-9 ppm). The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be found in the highly deshielded region (typically >160 ppm). A ¹³C NMR spectrum for the parent isoquinoline shows signals around 152, 143, 136, 130, 129, 127, 126, 125, and 121 ppm.[11]

b) Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key expected absorptions for this compound include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[12]

-

C=C and C=N stretching vibrations from the aromatic isoquinoline ring in the 1450-1620 cm⁻¹ region.

c) Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (173.17). A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (COOH), which would result in a fragment ion at [M-45]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a wide range of therapeutic agents.[2]

Role as an Enzyme Inhibitor

Derivatives of the quinoline/isoquinoline-4-carboxylic acid core have shown potent inhibitory activity against several enzymes.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Quinolone-4-carboxylic acid derivatives have been developed as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis.[13] Inhibition of this enzyme has shown promise in the treatment of cancer and autoimmune diseases.[13] The carboxylic acid group is often crucial for binding to the enzyme's active site, forming key interactions with amino acid residues.[13] A lead compound in one study, a quinoline-4-carboxylic acid derivative, exhibited a DHODH IC₅₀ of 0.250 ± 0.11 μM.[13]

DHODH Inhibition Pathway

Caption: Simplified pathway of DHODH inhibition.

-

Sirtuin 3 (SIRT3) Inhibitors: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase.[11] One such derivative, molecule P6, showed a SIRT3 IC₅₀ of 7.2 µM and exhibited potent inhibitory activity against leukemic cell lines.[11] This suggests a potential therapeutic application in oncology.

Antimicrobial and Antiviral Activity

The quinoline and isoquinoline ring systems are present in numerous antimicrobial and antiviral agents. Derivatives of quinoline-4-carboxylic acid have been reported to have significant antibacterial and antifungal activities.[14][15] For instance, some derivatives have shown inhibitory concentrations (IC₅₀) in the range of 400-1000 mg/L against bacteria like S. aureus and B. subtilis.[14][15]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion and Future Perspectives

This compound is a foundational building block that continues to fuel innovation in drug discovery and materials science. Its versatile synthetic handles and inherent biological relevance make it a molecule of significant interest. Future research will likely focus on the development of novel, more efficient synthetic routes to this scaffold and its derivatives. Furthermore, the exploration of its potential as a modulator of new biological targets will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry.[Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.[Link]

-

Pomeranz–Fritsch reaction. Wikipedia.[Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.[Link]

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ACS Publications.[Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.[Link]

-

Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org.[Link]

-

Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme.[Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. National Institutes of Health.[Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.[Link]

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University Libraries.[Link]

-

4-Isoquinolinecarboxylic acid, 1,2,4a,7,8,8a-hexahydro-2-[2-(1H-indol-3-yl)ethyl]. SpectraBase.[Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. ResearchGate.[Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health.[Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.[Link]

-

Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database.[Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.[Link]

-

4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. PubChem.[Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.[Link]

-

Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and... ResearchGate.[Link]

-

Isoquinoline-1-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.[Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health.[Link]

-

This compound | C10H7NO2 | CID 459768. PubChem.[Link]

Sources

- 1. This compound | C10H7NO2 | CID 459768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to Isoquinoline-4-carboxylic Acid: Structure, Synthesis, and Application

The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its rigid structure serves as a privileged scaffold, forming the core of numerous biologically active alkaloids, including the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine.[1] The functionalization of this scaffold allows for the precise tuning of steric and electronic properties, enabling interaction with a wide range of biological targets. This compound emerges as a particularly valuable synthetic building block, offering a strategic handle for derivatization and molecular elaboration in the pursuit of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of its chemical structure, spectroscopic properties, synthesis, reactivity, and applications for professionals in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is defined by the fusion of a benzene and pyridine ring system, with a carboxylic acid moiety at the C4 position of the isoquinoline core. This specific substitution pattern imparts distinct chemical characteristics crucial for its role as a synthetic intermediate.

Chemical Structure

The IUPAC name for the compound is This compound .[3] Its planar, aromatic structure is a key determinant of its reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data and key identifiers for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 7159-36-6 | [4] |

| Molecular Formula | C₁₀H₇NO₂ | [4] |

| Molecular Weight | 173.17 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)O | [3] |

| InChIKey | MCVMLYSLPCECGO-UHFFFAOYSA-N | [3] |

| Melting Point | 264-266 °C | |

| pKa (Predicted) | 1.00 ± 0.10 | |

| Appearance | Solid |

Part 2: Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring, quality control, and structural confirmation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, typically in the range of 7.5-9.5 ppm. The proton on the carboxylic acid group (-COOH) will appear as a broad singlet, often far downfield (>10-12 ppm), and its position can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will display signals for the nine aromatic carbons of the isoquinoline core, with chemical shifts influenced by the nitrogen heteroatom and the electron-withdrawing carboxylic acid group. The quaternary carbon of the carboxyl group (C=O) is expected to appear significantly downfield, typically in the 165-175 ppm region. Spectroscopic data for numerous derivatives confirm these characteristic chemical shift ranges.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the carboxylic acid functional group.[7][8]

-

O-H Stretch: A very broad and characteristic absorption band is observed from approximately 2500 to 3300 cm⁻¹, arising from the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: An intense, sharp absorption band appears between 1690 and 1760 cm⁻¹, corresponding to the carbonyl (C=O) stretch. Its exact position can be influenced by conjugation and hydrogen bonding.

-

C-O Stretch & O-H Bend: A C-O stretching vibration is typically found in the 1210-1320 cm⁻¹ region, while O-H bending vibrations appear around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.

-

Aromatic C-H & C=C Stretches: Absorptions corresponding to aromatic C-H stretching are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the parent compound will show a prominent molecular ion (M⁺·) peak corresponding to its molecular weight (m/z 173). Key fragmentation pathways for related quinoline-4-carboxylic acids include the loss of the carboxyl group or its components.[9]

-

[M - COOH]⁺: Loss of the entire carboxylic acid radical (45 Da), leading to an ion at m/z 128.

-

[M - CO₂]⁺·: Decarboxylation resulting in the loss of carbon dioxide (44 Da), giving an ion at m/z 129.

Part 3: Synthesis and Chemical Reactivity

The construction of the isoquinoline core and the subsequent manipulation of the carboxylic acid group are central to the utility of this molecule.

Synthetic Strategies: The Pomeranz-Fritsch Reaction

While numerous modern methods exist for creating substituted isoquinolines, the classic Pomeranz–Fritsch reaction remains a foundational strategy for accessing the core scaffold.[10][11] This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[12]

Caption: Key reactivity pathways of this compound.

-

Derivatization of the Carboxylic Acid: The -COOH group is readily converted into other functionalities.

-

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or treatment of the corresponding carboxylate salt with an alkyl halide yields esters. Esters can serve as prodrugs or fine-tune solubility and permeability.

-

Amide Formation: Using standard peptide coupling reagents (e.g., HATU, EDC), the carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of amides. This is a cornerstone of medicinal chemistry for exploring interactions with biological targets.

-

-

Reactions on the Isoquinoline Ring: The aromatic core can undergo functionalization, though the reactivity is influenced by the existing substituents. Electrophilic aromatic substitution (EAS) reactions like nitration or halogenation are possible, with the position of substitution directed by the interplay between the electron-withdrawing pyridine nitrogen and the benzene ring.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of inhibitors for various enzymes and modulators of receptor function.

Role as a Pharmacophore and Synthetic Intermediate

The carboxylic acid moiety is a potent pharmacophore feature, capable of forming strong hydrogen bonds and ionic interactions with amino acid residues (e.g., arginine, lysine) in protein active sites. [13]This interaction is critical for the biological activity of many enzyme inhibitors. For example, in the related quinoline-4-carboxylic acid series, the carboxylate is essential for anchoring inhibitors into the active site of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for anticancer and anti-inflammatory drugs. [13]

Caption: Simplified role of DHODH in pyrimidine synthesis and its inhibition.

Therapeutic Potential

Research into derivatives of isoquinoline and the closely related quinoline carboxylic acids has revealed significant therapeutic potential across several disease areas:

-

Anticancer Agents: As demonstrated with DHODH inhibitors, targeting nucleotide biosynthesis is a validated anticancer strategy. [13]The isoquinoline scaffold is also being explored for its potential in developing other classes of antitumor agents. [5]* Antiviral Activity: Isoquinoline alkaloids as a class have shown broad-spectrum antiviral potential against viruses such as HIV and HSV. [14]The 4-carboxylic acid derivative provides a platform for synthesizing novel compounds for antiviral screening.

-

Anti-inflammatory and Immunosuppressive Agents: Inhibition of DHODH also impacts rapidly proliferating immune cells, making it a target for autoimmune diseases.

Experimental Protocol: Synthesis of Isoquinoline-4-carboxamide

This protocol describes a standard, reliable method for converting this compound into a representative amide, a key transformation in medicinal chemistry.

Objective: To synthesize N-benzylisoquinoline-4-carboxamide via carbodiimide-mediated amide coupling.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq)

-

Hydroxybenzotriazole (HOBt, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) & Hexanes for chromatography

Procedure:

-

Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Activation: Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester.

-

Causality Note: HOBt is used as an additive to suppress racemization (if chiral centers are present) and to convert the initial O-acylisourea intermediate into a more reactive and stable active ester, improving coupling efficiency and minimizing side reactions.

-

-

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture, followed by the addition of DIPEA (3.0 eq).

-

Causality Note: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds under optimal, non-acidic conditions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acid, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzylisoquinoline-4-carboxamide.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Conclusion

This compound is a high-value scaffold and intermediate for chemical and pharmaceutical research. Its robust aromatic core, combined with a versatile carboxylic acid handle, provides an ideal platform for constructing complex molecules with tailored biological activities. A deep understanding of its structure, properties, and reactivity empowers researchers to leverage this molecule effectively in the design and synthesis of next-generation therapeutics. Continued exploration of novel synthetic routes and biological applications will undoubtedly solidify the importance of this compound in the landscape of modern medicinal chemistry.

References

-

Zhang, M., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Zhang, M., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and... ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

-

Cherry, W. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available at: [Link]

-

Rathore, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry. Available at: [Link]

-

Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

-

Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. Available at: [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - NIH. Available at: [Link]

-

Synlett. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Crucial Role of Isoquinoline-1-carboxylic Acid in Modern Synthesis. Blogger. Available at: [Link]

-

Sabry, S. M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

-

Jaman, Z., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

SpectraBase. (n.d.). 4-Isoquinolinecarboxylic acid, 1,2,4a,7,8,8a-hexahydro-2-[2-(1H-indol-3-yl)ethyl]. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). 4-Quinolinecarboxylic acid. PubChem - NIH. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem - NIH. Available at: [Link]

-

SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid. SpectraBase. Available at: [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H7NO2 | CID 459768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(7159-36-6) IR2 spectrum [chemicalbook.com]

- 8. This compound(7159-36-6) IR Spectrum [m.chemicalbook.com]

- 9. chempap.org [chempap.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Isoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-4-carboxylic Acid Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. Within this privileged class of heterocycles, this compound and its derivatives hold a special place in medicinal chemistry and drug discovery. The presence of the carboxylic acid group at the C4 position provides a crucial handle for molecular derivatization, enabling the modulation of physicochemical properties and pharmacological profiles. This guide offers an in-depth exploration of the core synthetic pathways to this valuable scaffold, providing both theoretical understanding and practical, field-proven insights for its synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the this compound core can be approached through several distinct strategies, each with its own set of advantages and limitations. This guide will delve into the mechanistic intricacies and practical applications of both classical and modern synthetic routes.

Modern Domino and Multicomponent Reactions: The Copper-Catalyzed Cascade

A highly efficient and convergent approach to polysubstituted isoquinolone-4-carboxylic acids involves a copper-catalyzed domino reaction, which leverages the power of multicomponent reactions (MCRs).[1][2][3] This strategy allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Causality Behind Experimental Choices

This pathway commences with an Ugi four-component reaction (Ugi-4CR) involving an o-halobenzoic acid, ammonia, an aldehyde, and an isocyanide. The resulting Ugi adduct serves as the key intermediate for the subsequent copper-catalyzed cascade. The choice of a copper catalyst, such as copper(I) iodide (CuI), is crucial for facilitating the intramolecular C-C bond formation via an Ullmann-type coupling, followed by a condensation and cyclization cascade.[2] The use of a base, like cesium carbonate (Cs₂CO₃), is essential for promoting the deprotonation steps required for both the Ullmann coupling and the final cyclization.

Reaction Mechanism

The reaction proceeds through a two-stage process:

-

Ugi Four-Component Reaction: An o-halobenzoic acid, ammonia, an aldehyde, and an isocyanide condense to form an α-acylamino amide intermediate.

-

Copper-Catalyzed Domino Cascade: The Ugi adduct undergoes a copper-catalyzed intramolecular cyclization. This cascade involves an initial Ullmann-type C-C bond formation between the aryl halide and the enolate of a β-keto ester, followed by an intramolecular condensation and cyclization to furnish the isoquinolone-4-carboxylic acid scaffold.[2]

Figure 1: Workflow of the Copper-Catalyzed Domino Synthesis.

Experimental Protocol: Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives[2]

Step 1: Synthesis of the Ugi Adduct

-

To a solution of the 2-halobenzoic acid (1.0 equiv) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE), add ammonia (solution in methanol, 1.1 equiv), the aldehyde (1.0 equiv), and the isocyanide (1.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Ugi adduct.

Step 2: Copper-Catalyzed Domino Reaction

-

In a reaction vessel, combine the Ugi adduct (1.0 equiv), a β-keto ester (e.g., ethyl acetoacetate, 1.5 equiv), copper(I) iodide (CuI, 0.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in a solvent such as dioxane.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the isoquinolone-4-carboxylic acid derivative.

| Parameter | Value |

| Catalyst | Copper(I) iodide (CuI) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dioxane |

| Temperature | 80-100 °C |

| Typical Yields | Moderate to good[2] |

Classical Ring-Closing Methodologies: Building the Isoquinoline Core

For over a century, classical named reactions have been the bedrock of isoquinoline synthesis. While often requiring harsher conditions than modern methods, they remain valuable tools in the synthetic chemist's arsenal.

A. The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[4][5][6][7][8]

The reaction proceeds in two main stages:

-

Formation of the Benzalaminoacetal: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a Schiff base, which exists in equilibrium with its acetal form.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), the acetal undergoes intramolecular electrophilic aromatic substitution onto the benzene ring, followed by elimination of alcohol to afford the aromatic isoquinoline ring system.

Figure 2: The Pomeranz-Fritsch Synthesis Pathway.

While direct synthesis of this compound via the Pomeranz-Fritsch reaction is not commonly reported, a plausible approach involves using a benzaldehyde derivative bearing a precursor to the carboxylic acid group at the ortho position. Subsequent manipulation of this substituent would yield the target molecule. A more direct, albeit multistep, route involves a Petasis reaction followed by a Pomeranz-Fritsch-Bobbitt cyclization to yield tetrahydroisoquinoline-1-carboxylic acids, which would require further oxidation and functionalization.[6]

B. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[2][9][10][11][12] Subsequent oxidation of the dihydroisoquinoline intermediate provides the fully aromatic isoquinoline ring.

This reaction involves the intramolecular cyclization of a β-phenethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction is believed to proceed through a nitrilium ion intermediate, which undergoes electrophilic attack on the aromatic ring.[2][9]

Figure 3: The Bischler-Napieralski Synthesis and Subsequent Oxidation.

-

Acylate the desired β-phenethylamine with an appropriate acyl chloride or anhydride to form the corresponding amide.

-

Dissolve the β-phenethylamide in an inert solvent such as toluene or acetonitrile.

-

Add the dehydrating agent (e.g., POCl₃, 1.5-2.0 equiv) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude 3,4-dihydroisoquinoline.

-

The resulting dihydroisoquinoline can be oxidized to the corresponding isoquinoline using various oxidizing agents (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

C. The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][4][9][13][14]

The reaction is initiated by the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[14]

A direct route to a tetrahydrothis compound precursor involves the reaction of a phenethylamine with an α-keto acid, such as glyoxylic acid or pyruvic acid.[14] The resulting tetrahydroisoquinoline would have a carboxylic acid group at the 1-position. To obtain the 4-carboxy derivative, a different strategy would be required, potentially involving a β-arylethylamine with a malonic ester or cyanoacetate group at the appropriate position, followed by cyclization and subsequent hydrolysis/decarboxylation. Aromatization of the resulting tetrahydrothis compound would then be necessary.

Aromatization Protocol:

-

Dissolve the tetrahydrothis compound in a high-boiling inert solvent (e.g., decalin).

-

Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction, filter off the catalyst, and purify the product.

Functionalization of the Pre-formed Isoquinoline Ring

An alternative and often highly regioselective approach is the direct functionalization of the isoquinoline core.

A. Oxidation of 4-Methylisoquinoline

A straightforward method for the synthesis of this compound is the oxidation of 4-methylisoquinoline. Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively convert the methyl group to a carboxylic acid.[8][15][16]

-

Suspend 4-methylisoquinoline in an aqueous solution.

-

Heat the mixture to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

B. C-H Functionalization and Carboxylation

Modern synthetic methods are increasingly focused on direct C-H functionalization, which offers a more atom-economical and efficient route to substituted heterocycles. A potential two-step sequence for the synthesis of this compound involves:

-

C4-Halogenation of Isoquinoline: Direct and regioselective halogenation at the C4 position of isoquinoline can be achieved.

-

Palladium-Catalyzed Carboxylation: The resulting 4-haloisoquinoline can then be subjected to a palladium-catalyzed carboxylation reaction using carbon monoxide (CO) or a CO surrogate.[17][18][19][20]

-

In a pressure vessel, combine 4-bromoisoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., DBU, 2.0 equiv) in a suitable solvent (e.g., DMF).

-

Pressurize the vessel with carbon monoxide (CO) gas (10-50 atm).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Cool the vessel to room temperature and carefully vent the CO gas.

-

Acidify the reaction mixture and extract the product.

-

Purify the crude product by crystallization or column chromatography.

Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Copper-Catalyzed Domino Reaction | 2-Halobenzoic acids, ammonia, aldehydes, isocyanides, β-keto esters | CuI, Cs₂CO₃ | High convergency, molecular diversity from simple precursors, mild conditions.[1][2][3] | Multicomponent nature can lead to complex optimization; substrate scope limitations. | Moderate to good[2] |

| Pomeranz-Fritsch Reaction | Benzaldehydes, 2,2-dialkoxyethylamines | Strong acids (e.g., H₂SO₄) | Direct route to the isoquinoline core.[4][5] | Often requires harsh conditions, low yields for some substrates.[6] | Variable, often low to moderate[6] |

| Bischler-Napieralski Reaction | β-Phenethylamines, acylating agents | Dehydrating agents (e.g., POCl₃), oxidizing agent | Well-established, good for 1-substituted isoquinolines.[9][10] | Two-step process (cyclization then oxidation), harsh dehydrating agents.[11] | Moderate to high for cyclization[11] |

| Pictet-Spengler Reaction | β-Arylethylamines, aldehydes/ketones | Acid catalyst, oxidizing agent | Forms tetrahydroisoquinoline precursor, can be stereoselective.[1][14] | Requires subsequent aromatization, which can be challenging. | Good for cyclization[14] |

| Oxidation of 4-Methylisoquinoline | 4-Methylisoquinoline | Strong oxidizing agents (e.g., KMnO₄) | Direct and simple functionalization of a pre-formed ring.[8] | Use of strong, stoichiometric oxidants, potential for over-oxidation. | Moderate |

| C-H Functionalization/Carboxylation | Isoquinoline, halogenating agent, CO source | Palladium catalyst, ligand, base | High regioselectivity, atom-economical.[17][20] | Requires handling of CO gas (toxic, high pressure), catalyst cost. | Good to excellent[18] |

Conclusion: A Versatile Toolbox for a Privileged Scaffold

The synthesis of this compound is a testament to the evolution of organic synthesis, with a rich history of classical reactions complemented by the advent of powerful modern methodologies. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the desired substitution pattern, scalability, and tolerance to various functional groups. This guide has provided a comprehensive overview of the key strategies, arming researchers and drug development professionals with the knowledge to confidently navigate the synthesis of this important molecular scaffold.

References

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021 , 86 (14), 9771–9780. [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC. [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PubMed. [Link]

-

Bischler–Napieralski reaction. Grokipedia. [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. University of Hyderabad. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. ResearchGate. [Link]

-

Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

-

Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. [Link]

-

bischler-napieralski reaction - Organic Chemistry Portal - Literature. Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

-

S1 Supporting Information Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide Arkaitz Correa and Rubé - AWS. Amazon Web Services. [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station Int. Ed.. [Link]

-

Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. PMC. [Link]

-

Synthesis of Carbazolequinones by Formal [3 + 2] Cycloaddition of Arynes and 2-Aminoquinones. ResearchGate. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

-

Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling. PMC. [Link]

-

Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

-

Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. ACS Publications. [Link]

-

Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters. ResearchGate. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Carboxylic acids from the oxidation of terminal alkenes by permanganate. Organic Syntheses. [Link]

Sources

- 1. The Pictet-Spengler Reaction [ebrary.net]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Isoquinoline-4-carboxylic acid and its derivatives

An In-Depth Technical Guide to Isoquinoline-4-Carboxylic Acid and Its Derivatives for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals. Among its varied forms, this compound stands out as a uniquely versatile building block for the design of novel therapeutic agents. The carboxylic acid moiety at the 4-position provides a crucial interaction point for biological targets and serves as a robust synthetic handle for extensive derivatization. This technical guide offers a comprehensive exploration of the synthesis, reactivity, and medicinal chemistry applications of this compound and its derivatives. We delve into the rationale behind synthetic strategies, detail key experimental protocols, and examine structure-activity relationships, with a particular focus on their successful application as inhibitors of clinically relevant enzymes such as PARP and protein kinases. This document is designed for researchers, medicinal chemists, and drug development scientists aiming to harness the potential of this powerful scaffold.

Introduction: The Strategic Value of the this compound Core

In the landscape of medicinal chemistry, the isoquinoline core is a recurring structural theme, prized for its rigid, planar geometry and its ability to present substituents in a well-defined three-dimensional space. This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is found in a multitude of biologically active compounds.[1] The strategic placement of a carboxylic acid at the 4-position significantly enhances the scaffold's utility. This functional group can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and, critically, serves as a versatile point for synthetic elaboration, most commonly through the formation of amides.[2][3] This derivatization is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2] The resulting isoquinoline-4-carboxamides have proven to be particularly effective pharmacophores, leading to the development of potent inhibitors for key targets in oncology and other therapeutic areas.

Synthesis and Chemical Reactivity

The utility of a scaffold in drug discovery is directly tied to its synthetic accessibility. can be constructed through several robust synthetic methodologies, from classic name reactions to modern catalytic approaches.

Primary Synthetic Routes

Modern synthetic chemistry provides a flexible toolkit for accessing the isoquinoline core. While traditional methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions are foundational, contemporary strategies often offer greater efficiency and substrate scope.

-

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (Ugi-4CR) provide a highly convergent and efficient pathway to complex isoquinolone-4-carboxylic acid derivatives.[2][4][5] This strategy involves combining an amine (like ammonia), an aldehyde, a carboxylic acid, and an isocyanide, followed by a post-cyclization step, often catalyzed by copper, to construct the final heterocyclic system in a combinatorial fashion.[2][4]

-

The Castagnoli-Cushman Reaction: This reaction, particularly its modified versions, has been effectively used to synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids.[6][7][8] It typically involves the condensation of a homophthalic anhydride with an imine or an imine equivalent, providing a direct route to the core structure that has been successfully applied in the development of PARP inhibitors.[6][7][8]

-

Pfitzinger-Type Reactions: While classically used for quinolines, adaptations of the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, can be used to generate quinoline-4-carboxylic acids and their analogs.[9][10][11] This highlights a related synthetic strategy for accessing similar pharmacophores.

Key Derivatization Strategies

The carboxylic acid group is a launchpad for a multitude of chemical transformations, enabling the creation of large libraries of compounds for biological screening.

Caption: A self-validating workflow for synthesis and characterization.

Step-by-Step Methodology:

-

Amide Coupling: To a solution of this compound (1.0 eq) in an appropriate solvent like acetonitrile or dichloromethane, add the desired amine (1.0-1.2 eq), EDC (1.2 eq), a catalytic amount of HOBt (0.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). T[12]he reaction is stirred at room temperature.

-

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with the amine. DIPEA acts as a base to neutralize any acid salts and facilitate the reaction. 2[12]. Reaction Monitoring: The progress of the reaction is monitored periodically by TLC or LC-MS.

-

Trustworthiness: This step is critical to ensure the reaction has gone to completion and to determine the optimal reaction time, preventing the formation of degradation byproducts from prolonged reaction times.

-

-

Aqueous Work-up: Once the reaction is complete, the mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild base (e.g., 5% aq. NaHCO₃), water, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated.

-

Causality: The basic wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove residual water-soluble reagents like EDC byproducts and DIPEA salts.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel.

-

Trustworthiness: This step separates the desired product from any remaining starting materials or non-polar byproducts, ensuring the isolation of a pure compound.

-

-

Characterization and Purity Analysis: The structure of the final compound is confirmed, and its purity is assessed.

-

Trustworthiness: This final validation step is essential. A combination of techniques provides orthogonal confirmation of the compound's identity and quality.

-

Summary of Characterization Data

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to all protons and carbons in the expected chemical environment, confirming the final structure. |

| HRMS (ESI) | Molecular Weight Confirmation | A high-resolution mass peak corresponding to the exact calculated mass of the protonated molecule ([M+H]⁺). |

| HPLC | Purity Assessment | A single major peak with an area percentage >95%, indicating the purity of the isolated compound. |

Conclusion and Future Perspectives

The this compound scaffold is a powerful and proven platform in modern drug discovery. Its synthetic versatility allows for the creation of vast and diverse chemical libraries, while its inherent structural features make it an ideal starting point for targeting a range of biological macromolecules. The clinical and preclinical success of its derivatives, especially as PARP and kinase inhibitors, underscores its significance. Future efforts will likely focus on applying this core to new target classes, exploring novel synthetic methodologies for even greater diversity, and integrating computational design to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing ongoing challenges in human health.

References

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Dar'in, D., Bakulina, O., Gilyazeva, P., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. Retrieved from [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Dar'in, D., Bakulina, O., Gilyazeva, P., et al. (2021). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. Retrieved from [Link]

-

Wang, L., Ren, Z., He, C., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9510-9523. Retrieved from [Link]

-

Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014). Chemistry Stack Exchange. Retrieved from [Link]

-

Cuthbertson, C. R., Miyata, Y., Tamura, S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497-4514. Retrieved from [Link]

-

Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Synfacts. Retrieved January 12, 2026, from [Link]

-